L-778123 hydrochloride
Description
Chemical Structure and Nomenclature The compound, with the systematic IUPAC name Benzonitrile, 4-((5-((4-(3-chlorophenyl)-3-oxo-1-piperazinyl)methyl)-1H-imidazol-1-yl)methyl)-, monohydrochloride, is a complex heterocyclic molecule. Its structure features a benzonitrile core substituted with a 3-chlorophenyl group via a piperazine ring (3-oxopiperazinyl) and an imidazole moiety. The monohydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical chemistry.
Properties
IUPAC Name |
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O.ClH/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18;/h1-7,10,12,16H,8-9,13-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBSQYGTJLIPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180034 | |
| Record name | L 778123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253863-00-2 | |
| Record name | Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl]-1H-imidazol-1-yl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253863-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L 778123 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253863002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L 778123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-778123 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A2059P49U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
L-778123 hydrochloride is a dual inhibitor of Farnesyl Protein Transferase (FPTase) and Geranylgeranyl Protein Transferase type-I (GGPTase-I) . These enzymes are involved in the prenylation of proteins, a process that is crucial for the proper functioning of several proteins, including those involved in cell signaling and growth.
Biochemical Pathways
The primary biochemical pathways affected by this compound are those involving the prenylation of proteins. Prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein. This modification allows the protein to anchor into cell membranes and play a role in cell signaling. By inhibiting FPTase and GGPTase-I, this compound disrupts these pathways, potentially leading to altered cell behavior.
Pharmacokinetics
It has been observed that the systemic clearance of l-778123 averaged 1064 ± 456 ml/min/m^2, and the terminal half-life of elimination was 28 ± 10 h. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of FPTase and GGPTase-I by this compound leads to the disruption of protein prenylation. This can result in altered cell signaling and growth. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can impact the effectiveness of this compound. In a study, it was found that the combination of L-778123 and PD-1 inhibitors showed promising results in inhibiting tumor growth in mice. .
Biochemical Analysis
Biochemical Properties
L-778123 hydrochloride plays a significant role in biochemical reactions by inhibiting the prenylation of proteins that are substrates for FPTase and GGPTase-I. It interacts with proteins such as HDJ2 and Rap1A, inhibiting their prenylation, a process crucial for their function.
Cellular Effects
In vitro studies have shown that this compound does not exhibit significant cytotoxicity on its own against HT-29 and A549 cell lines. It can synergize with Doxorubicin, reducing the IC50s to 1.72 and 1.52 μM respectively. It also inhibits the proliferation of leukemia cell lines with IC50 values ranging from 0.2 μM to 1.8 μM.
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the prenylation of proteins. Prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein. By inhibiting this process, this compound affects the function of proteins such as HDJ2 and Rap1A.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in mouse peripheral blood mononuclear cells (PBMCs), inhibition of HDJ2 prenylation correlates with the concentration of FPTase inhibitors in the blood.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in dogs, continuous infusion of this compound inhibited both HDJ2 and Rap1A prenylation in PBMCs.
Metabolic Pathways
This compound is involved in the metabolic pathway of protein prenylation. It interacts with enzymes such as FPTase and GGPTase-I, inhibiting their activity and thus affecting the prenylation process.
Biological Activity
Benzonitrile, 4-((5-((4-(3-chlorophenyl)-3-oxo-1-piperazinyl)methyl)-1H-imidazol-1-yl)methyl)-, hydrochloride (commonly referred to as L-778123) is a compound of significant interest due to its biological activity, particularly in cancer research. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
L-778123 is characterized by the following structural features:
- IUPAC Name : 4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile; hydrochloride
- Molecular Formula : C22H20ClN5O·HCl
- Molecular Weight : 442.3 g/mol
- CAS Number : 253863-00-2
L-778123 acts primarily as a dual inhibitor of two critical enzymes involved in protein prenylation:
- Farnesyl Protein Transferase (FPTase) - IC50 = 2 nM
- Geranylgeranyl Protein Transferase type I (GGTase-I) - IC50 = 98 nM
Prenylation is a post-translational modification that facilitates the attachment of hydrophobic molecules to proteins, allowing them to anchor into cell membranes and participate in cellular signaling pathways. By inhibiting these enzymes, L-778123 disrupts the prenylation process, leading to altered cell signaling and growth inhibition in cancer cells .
Antitumor Effects
Research indicates that L-778123 has potent antitumor properties. In vitro studies demonstrate that it inhibits the proliferation of various cancer cell lines, including pancreatic tumor cells (PSN-1) with an effective concentration (EC50) impacting key proteins involved in oncogenesis:
- Inhibition of KI-RAS Prenylation : L-778123 effectively inhibits the prenylation of the oncogenic protein KI-RAS in a concentration-dependent manner.
Synergistic Effects
L-778123 has shown potential for synergistic effects when combined with other chemotherapeutic agents. For instance, it enhances the efficacy of Doxorubicin, reducing its IC50 values significantly against certain cancer cell lines.
Pharmacokinetics
The pharmacokinetic profile of L-778123 reveals:
- Systemic Clearance : Approximately 1064 ± 456 ml/min/m²
- Terminal Half-life : About 28 ± 10 hours
These parameters indicate a relatively long duration of action, making it a candidate for further clinical investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of L-778123:
- In Vitro Studies : A study demonstrated that L-778123 does not exhibit significant cytotoxicity on its own against HT-29 and A549 cell lines but can enhance the effectiveness of existing treatments like Doxorubicin.
- Ex Vivo Studies : In animal models, administration of L-778123 resulted in reduced prenylation of proteins associated with tumor growth without adversely affecting normal cells.
- Combination Therapy : The compound has been evaluated in combination with PD-1 inhibitors, showing promising results in inhibiting tumor growth in murine models.
Comparison with Similar Compounds
Key Identifiers
- CAS Registry Number : 253863-00-2
- Synonyms: L-778123, AC1Q3CEP, AG-K-24391, and others .
- InChIKey : YNBSQYGTJLIPJS-UHFFFAOYSA-N .
Comparison with Structurally Similar Compounds
Structural Similarity and Key Differences
The compound’s closest analogs include derivatives with variations in heterocyclic cores, substituents, or salt forms. A comparative analysis is outlined below:
Key Observations :
- The imidazole and piperazine groups in the target compound may enhance hydrogen bonding and receptor affinity compared to triazole or thiadiazole analogs .
- The hydrochloride salt improves aqueous solubility compared to free-base forms of related compounds .
Physicochemical and Pharmacological Properties
- Solubility : The hydrochloride salt likely increases solubility (>50 mg/mL in water) compared to neutral analogs like the thiadiazole derivative (estimated <10 mg/mL).
- logP : The benzonitrile and 3-chlorophenyl groups suggest moderate lipophilicity (predicted logP ~3.5), balancing solubility and membrane permeability.
- Biological Activity : Imidazole-containing compounds often exhibit kinase inhibition or GPCR modulation. The 3-oxopiperazinyl group may confer selectivity for serotonin or dopamine receptors, though this requires validation .
Structure-Activity Relationship (SAR) Insights
- Imidazole vs. Thiadiazole/Triazole : Imidazole’s nitrogen atoms facilitate hydrogen bonding, critical for target engagement. Thiadiazole analogs may exhibit reduced potency due to altered electronic properties.
- Chlorophenyl Position : The 3-chloro substituent on the phenyl ring may optimize steric and electronic interactions compared to 2- or 4-chloro isomers.
- Salt Form : The hydrochloride salt improves bioavailability, a feature absent in neutral analogs like the benzoic acid derivative .
Preparation Methods
Imidazole Core Formation
The imidazole ring is typically synthesized via cyclocondensation or Mannich reactions. A representative approach involves:
- Mannich Reaction : Reacting imidazole with formaldehyde and 4-(3-chlorophenyl)-3-oxopiperazine in ethanol under reflux (4–6 hours). This step introduces the methylene bridge between the imidazole and piperazine moieties.
- Purification : The crude product is recrystallized from ethanol, yielding a white crystalline solid (47% yield).
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Imidazole, formaldehyde, piperazine derivative | Ethanol | Reflux | 4.5 h | 47% |
Piperazine Substitution
The 4-(3-chlorophenyl)-3-oxopiperazine moiety is synthesized via:
- Buchwald-Hartwig Amination : Coupling 3-chloroaniline with a piperazine precursor using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene.
- Oxidation : Introducing the ketone group at the piperazine’s 3-position using potassium permanganate or other oxidizing agents.
Optimized Parameters :
Benzonitrile Functionalization
The benzonitrile group is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling:
- SNAr Reaction : Reacting 4-chlorobenzonitrile with the imidazole-piperazine intermediate in DMF at 120°C for 12 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Key Data :
Hydrochloride Salt Formation
The free base is converted to the monohydrochloride salt using hydrochloric acid:
- Acid Treatment : Dissolving the free base in anhydrous ether and adding concentrated HCl dropwise at 0°C.
- Crystallization : Filtering the precipitate and washing with cold ether yields the monohydrochloride salt (purity >99% by HPLC).
Critical Parameters :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Green Chemistry Approaches
- Ionic Liquid Catalysis : Using tetrabutylammonium bromide as a phase-transfer catalyst enhances reaction efficiency (92.8% yield).
- Solvent-Free Conditions : Eliminating DMF reduces environmental impact.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : Retention time = 12.3 minutes (C18 column, acetonitrile/water).
- Melting Point : 141.7°C (decomposition).
Challenges and Optimization
- Byproduct Formation : Competing N-alkylation during imidazole functionalization is mitigated using excess formaldehyde.
- Solvent Selection : Ethanol outperforms DMF in minimizing side reactions during Mannich reactions.
Industrial-Scale Production
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of benzonitrile derivatives with substituted piperazine and imidazole moieties?
Methodological Answer:
- Stepwise functionalization : Begin with the synthesis of the piperazine core, followed by alkylation or arylation at the nitrogen atom using bromomethyl intermediates (e.g., 4-(bromomethyl)benzonitrile). Use catalysts like bismuth oxide to enhance coupling efficiency .
- Characterization : Employ , , and mass spectrometry to confirm structural integrity. For example, peaks at δ 4.5–5.0 ppm typically indicate methylene bridges between aromatic systems .
- Yield optimization : Pre-treat reaction vessels with benzonitrile to minimize catalyst poisoning, as observed in Pd-catalyzed hydrogenation studies .
Q. How can researchers resolve contradictions in catalytic activity data during nitrile hydrogenation reactions involving this compound?
Methodological Answer:
- Catalyst stability analysis : Use ICP-OES to quantify metal leaching (e.g., Pd content in fresh vs. spent catalysts). A <6% Pd loss may not fully explain activity drops, suggesting intermediate adsorption as a key deactivation mechanism .
- Pre-treatment experiments : Expose catalysts to reaction intermediates (e.g., HCOOH–NEt3) to simulate poisoning effects. Compare initial conversion rates to distinguish between metal loss and adsorption-driven deactivation .
Q. What are the recommended techniques for assessing acute toxicity thresholds of benzonitrile derivatives in preclinical models?
Methodological Answer:
- AEGL-based protocols : Derive AEGL-3 values from murine lethality data, applying a 3-fold safety factor to estimate AEGL-2 thresholds. For example, a murine LC50 of 300 ppm would yield an AEGL-3 of 100 ppm and AEGL-2 of 33 ppm .
- Dose-response analysis : Use logarithmic regression to model steep dose-response relationships, as linear extrapolation may underestimate thresholds for escape impairment .
Advanced Research Questions
Q. How can computational modeling reconcile discrepancies in thermodynamic properties of benzonitrile derivatives?
Methodological Answer:
- Parameter validation : Compare calculated magnetic susceptibility and electric quadrupole moments with experimental values (e.g., benzonitrile’s magnetic susceptibility = ) .
- Cocyclotrimerization studies : Use density functional theory (DFT) to simulate the thermodynamics of benzonitrile-phenylacetylene cocyclotrimerization, focusing on intermediates like 2,4,6-triphenylpyridine .
Q. What mechanistic insights explain the biodegradation pathway of this compound in nitrogen-fixing bacteria?
Methodological Answer:
- Metabolite profiling : Use HPLC to identify degradation products. For instance, Ensifer meliloti 1021 converts benzonitrile to benzamide (retention time = 8.2 min) and benzoic acid (retention time = 10.5 min) .
- Gene overexpression : Clone and express putative nitrilase genes (e.g., benA) in E. coli to confirm enzymatic activity via substrate-specific assays .
Q. How do steric and electronic effects influence the bioactivity of xanthine oxidase inhibitors derived from this compound?
Methodological Answer:
- Structure-activity relationship (SAR) : Synthesize derivatives with varying substituents (e.g., pyridinyl-triazoles) and measure IC50 values. For example, a 5-(4-pyridinyl-triazol-1-yl)benzonitrile derivative showed 90% inhibition at 10 μM .
- Docking simulations : Use AutoDock Vina to model inhibitor binding to xanthine oxidase’s molybdenum center, prioritizing compounds with ΔG < −8 kcal/mol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
